The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives has been investigated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, which are crucial for understanding their interactions with biological targets. []
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is a complex organic compound characterized by its unique molecular structure that includes a carbazole core, a benzyl group, and a methyl group. This compound is classified as an amine derivative and is recognized for its potential applications in various fields, including medicinal chemistry and materials science. The chemical formula of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is , with a molecular weight of approximately 326.86302 g/mol .
The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to increase yield and purity. Techniques such as continuous flow reactors may be utilized for large-scale production to ensure consistent quality.
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism by which N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amino Hydrochloride exerts its effects involves interactions with specific molecular targets:
The precise mechanism remains an area of ongoing research but indicates potential therapeutic applications in neurology and pharmacology.
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amino Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research and industry .
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amino Hydrochloride has several significant scientific applications:
The primary IUPAC name for this compound is N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride, reflecting its core carbazole scaffold with distinct substitutions. The name is constructed as follows:
This compound is referenced under multiple identifiers across chemical databases:
Table 1: Alternative Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| Primary CAS | 115174-34-0 | AiFChem [3] |
| Alternate CAS | 118498-98-9 | Fluorochem |
| MDL Number | MFCD00563898 | Fluorochem |
| PubChem CID | 137638921 | PubChem [2] |
CC1=CC2=C(NC3=C2CCCC3NCC4=CC=CC=C4)C=C1.Cl (canonical form) [3] HTAHYGLUIPCLDW-UHFFFAOYSA-N (protonated form) [1] InChI=1S/C20H22N2.ClH/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15;/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3;1H [3] Table 2: Structural Fragments and Properties
| Fragment | Role | Atomic Contribution |
|---|---|---|
| Tetrahydrocarbazole | Core scaffold | C₁₂H₁₄N (base) |
| Benzyl group | N-substituent | C₇H₇ |
| Methyl group (C6) | Aromatic substituent | CH₃ |
| Hydrochloride salt | Ionic form | HCl |
Table 3: Stereochemical Features
| Feature | Description | Experimental Evidence |
|---|---|---|
| Chiral Center | C1 (tertiary amine carbon) | NMR diastereotopicity [7] |
| Enantiomerism | Racemic mixture in commercial samples | Undefined stereochemistry in suppliers [3] |
| Rotational Barriers | Benzyl C-N bond rotation (~10–15 kcal/mol) | Not experimentally determined |
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0